molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1668519
CAS No.: 145915-60-2
M. Wt: 365.3 g/mol
InChI Key: RONQPWQYDRPRGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGP-53353 involves the reaction of 4-fluoroaniline with phthalic anhydride to form the intermediate 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: Industrial production of CGP-53353 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards of purity and quality .

Chemical Reactions Analysis

Types of Reactions: CGP-53353 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert CGP-53353 into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of CGP-53353 .

Scientific Research Applications

Cancer Research

CGP 53353 has been identified as a selective inhibitor of Protein Kinase C (PKC), particularly PKC β II, with an IC50_{50} value of approximately 0.41 µM. This inhibition is crucial as PKC is implicated in various signaling pathways that regulate cell growth and differentiation.

Case Studies and Findings

  • Inhibition of Tyrosine Kinase Activity : CGP 53353 has demonstrated the ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) in several human transitional cell carcinoma lines. This suggests its potential utility in targeting cancers that express high levels of EGFR .
  • Antitumor Activity : In vitro studies have shown that CGP 53353 exhibits significant antitumor activity against various human cancer cell lines, with mean growth inhibition values indicating its effectiveness as a therapeutic agent .

Neurobiology

The compound has also been studied for its neuroprotective properties. It inhibits prionogenic fibrillization and affects amyloid beta (Aβ) assembly, which are critical processes in neurodegenerative diseases such as Alzheimer's.

Research Findings

  • Inhibition of Prion Fibrillization : CGP 53353 has shown an IC50_{50} of approximately 3.4 µM in inhibiting prion fibrillization, suggesting its potential role in combating prion diseases .
  • Impact on Amyloid Beta Assembly : The compound inhibits the de novo assembly of Aβ42 in vitro, which is a significant factor in the pathogenesis of Alzheimer's disease .

Pharmacological Applications

Given its inhibitory effects on key signaling pathways, CGP 53353 is being explored for broader pharmacological applications beyond oncology and neurobiology.

Potential Uses

  • Therapeutic Agent for Cancer : Due to its ability to inhibit critical pathways involved in tumor growth and metastasis, CGP 53353 is being investigated as a potential treatment option for various cancers .
  • Neuroprotective Drug Development : Its effects on amyloid beta assembly and prion fibrillization position it as a candidate for drug development aimed at neurodegenerative diseases .

Mechanism of Action

CGP-53353 exerts its effects by selectively inhibiting protein kinase C beta II. The compound binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, including cell proliferation and DNA synthesis, particularly in glucose-induced conditions .

Comparison with Similar Compounds

    Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader range of activity.

    Gö 6976: Selective inhibitor of protein kinase C alpha and beta I.

    Staurosporine: A potent but non-selective protein kinase inhibitor.

Uniqueness of CGP-53353: CGP-53353 is unique due to its high selectivity for protein kinase C beta II, making it a valuable tool for studying specific pathways involving this enzyme. Its ability to inhibit prionogenic Sup35 fibrillization and amyloid beta 42 assembly further distinguishes it from other protein kinase inhibitors .

Biological Activity

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, commonly referred to as CGP 53353 or DAPH-1, is a compound with significant biological activity, particularly as an inhibitor of Protein Kinase C (PKC) and other cellular processes. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C20_{20}H13_{13}F2_{2}N3_{3}O2_{2}
  • Molecular Weight : 365.33 g/mol
  • CAS Number : 145915-60-2

This compound primarily functions as a selective inhibitor of PKCβII, with an IC50_{50} value of approximately 0.41 μM. It exhibits a lower affinity for PKCβI (IC50_{50} = 3.8 μM), indicating its specificity towards the βII isoform . This selectivity allows for targeted therapeutic strategies in diseases where PKCβII is implicated.

Inhibition of Fibrillization

Research has demonstrated that CGP 53353 inhibits the fibrillization of prionogenic Sup35 proteins with an IC50_{50} around 3.4 μM. This property suggests potential applications in treating prion diseases by disrupting the aggregation of misfolded proteins .

Anticancer Activity

The compound has shown promising anticancer properties across various human cancer cell lines. In studies conducted by the National Cancer Institute (NCI), CGP 53353 exhibited significant cytotoxic effects against multiple cancer types:

Cell Line GI50_{50} (μM)TGI (μM)
Non-small cell lung<10-
CNS cancer (SF-539)-49.97-
Melanoma (MDA-MB-435)-22.59-
Ovarian (OVCAR-8)-27.71-
Prostate (DU-145)-44.35-
Breast (MDA-MB-468)-15.65-

The mean GI50_{50} values across tested cell lines indicated that CGP 53353 effectively reduces cell viability, showcasing its potential as an anticancer agent .

Case Studies and Research Findings

  • Prion Disease Research : In a study focused on prion diseases, CGP 53353 was shown to inhibit the aggregation of Sup35 proteins, suggesting a mechanism for mitigating neurodegenerative effects associated with prion misfolding .
  • Cancer Cell Line Studies : Various studies have evaluated the compound's effects on different cancer cell lines using the NCI protocol. The results highlighted its efficacy in inhibiting growth across a spectrum of cancers, particularly in lung and CNS tumors .
  • Mechanistic Insights : Further investigations into the mechanism revealed that CGP 53353 not only inhibits PKC but may also affect downstream signaling pathways involved in cell proliferation and survival.

Properties

IUPAC Name

5,6-bis(4-fluoroanilino)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQPWQYDRPRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145915-60-2
Record name CGP 53353
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Analogously to Example 1, 290 mg (0.7 mmol) of 4,5-bis(4-fluoroanilino)phthalic acid dimethyl ester in 22 ml of ethylene glycol are heated at 120° and, with stirring, ammonia gas is passed through the mixture for 18 hours. The reaction mixture is cooled and extracted with ethyl acetate. The ethyl acetate phases are washed in succession three times with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated by evaporation. The evaporation residue is chromatographed on silica gel with hexane/ethyl acetate 1:1 and the product fractions are combined and concentrated by evaporation, yielding the title compound in the form of orange crystals, m.p.>220° C., FAB-MS: 366 [M+ +H].
Name
4,5-bis(4-fluoroanilino)phthalic acid dimethyl ester
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 1000 mg (2.73 mmol) of 4,5-bis(4-fluoroanilino)phthalic anhydride in 5 ml of formamide under argon atmosphere is heated at 125°-130° for 5 hours. The reaction mixture is cooled to 60°, and 20 ml of water are slowly added. This mixture is cooled to 0° for 3 hours, and the reddish crystals are filtered off, washed with water and dried. Recrystallization from dichloromethane yields the title compound in the form of orange crystals, m.p. 244°-246° C., FAB-MS: 366 [M+ +H].
Name
4,5-bis(4-fluoroanilino)phthalic anhydride
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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